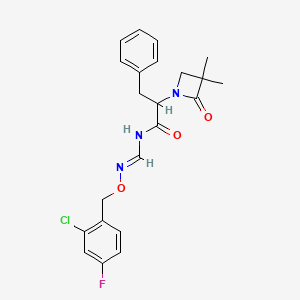![molecular formula C24H25N5O4 B2914074 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 951616-63-0](/img/new.no-structure.jpg)
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of pyrazolo[4,3-d]pyrimidine derivatives. This compound is known for its diverse applications in the fields of chemistry, biology, and medicine due to its unique chemical structure and reactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide generally involves multi-step reactions:
Starting Materials
Benzyl acetoacetate
Ethyl hydrazinecarboxylate
4-ethoxyphenylisocyanate
Initial Condensation
Benzyl acetoacetate and ethyl hydrazinecarboxylate undergo condensation under acidic conditions, leading to the formation of an intermediate.
Cyclization
Final Functionalization
The core structure reacts with 4-ethoxyphenylisocyanate to introduce the desired acetamide functionality.
Industrial Production Methods
For industrial-scale production, the process must be optimized to increase yield and reduce costs:
Optimized Solvent Selection: : Utilizing high-efficiency solvents to enhance reaction rates and yields.
Continuous Flow Chemistry: : Implementing continuous flow reactors for consistent production and scalability.
Automated Synthesis: : Using automated synthesis platforms to minimize human error and ensure reproducibility.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with agents like potassium permanganate, leading to various oxidized derivatives.
Reduction: : Reduction reactions, such as with sodium borohydride, can modify its functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can be conducted to replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogens or alkylating agents under controlled temperatures and solvents.
Major Products
Oxidized Derivatives: : Formation of various carbonyl or carboxylated products.
Reduced Products: : Alcohols or amines based on the reduction specifics.
Substituted Compounds: : New derivatives based on the substituted groups, adding functionality or stability.
科学的研究の応用
Chemistry
Used as a reagent for organic synthesis and studying reaction mechanisms.
Acts as a ligand in coordination chemistry due to its pyrazolo[4,3-d]pyrimidine core.
Biology
Investigated for its role in enzyme inhibition, specifically targeting kinases.
Medicine
Research indicates its use as a candidate for anticancer therapies, given its ability to interfere with cell proliferation pathways.
Examined for its antimicrobial properties, offering potential as a new class of antibiotics.
Industry
Utilized in the development of specialty chemicals and advanced materials.
作用機序
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects through several pathways:
Molecular Targets: : It interacts with specific enzymes, such as kinases, modifying their activity and inhibiting their function.
Pathways Involved: : Disruption of cell signaling pathways like MAPK and PI3K, critical for cell growth and survival, which can lead to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
6-benzyl-5,7-dioxo-2-ethylpyrazolo[4,3-d]pyrimidine
2-ethyl-4-(4-ethoxyphenylamino)-6,7-dioxo-5,7-dihydro-2H-pyrazolo[4,3-d]pyrimidine
Uniqueness
The specific combination of the benzyl and ethoxyphenyl groups in 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide contributes to its unique binding properties and reactivity, distinguishing it from similar compounds.
Its ability to selectively inhibit certain kinases, unlike its analogs, underscores its potential for targeted therapy.
特性
CAS番号 |
951616-63-0 |
|---|---|
分子式 |
C24H25N5O4 |
分子量 |
447.495 |
IUPAC名 |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N5O4/c1-3-27-15-20-22(26-27)23(31)29(14-17-8-6-5-7-9-17)24(32)28(20)16-21(30)25-18-10-12-19(13-11-18)33-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30) |
InChIキー |
FYQKBYFOFXYLLG-UHFFFAOYSA-N |
SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OCC)CC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole](/img/structure/B2913991.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid](/img/structure/B2913992.png)
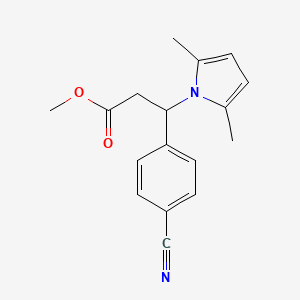
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2913997.png)
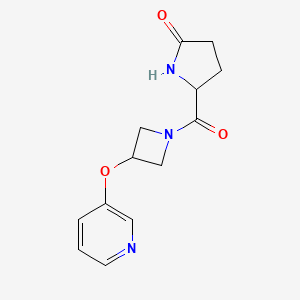
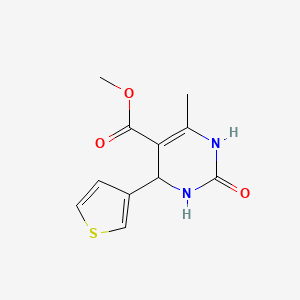
![methyl 2-(5-{[3-(methoxycarbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914002.png)
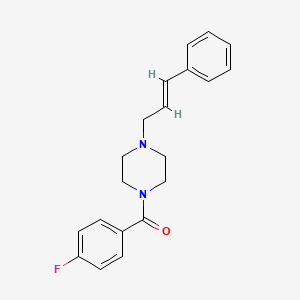
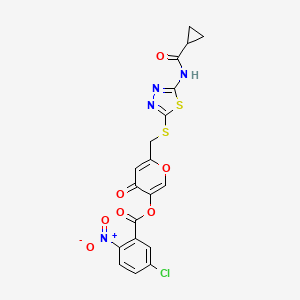
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2914007.png)
![5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one](/img/structure/B2914008.png)
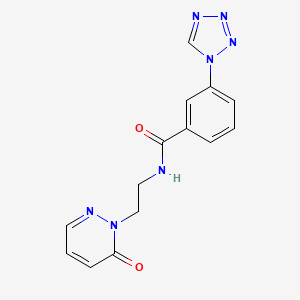
![N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2914011.png)
